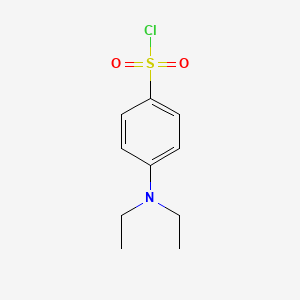

4-Diethylaminobenzenesulphonyl chloride

Description

Sulfonyl chlorides are pivotal intermediates in organic synthesis, widely employed to prepare sulfonamides, sulfonate esters, and other sulfur-containing compounds . The diethylamino group, being a strong electron-donating substituent, significantly influences the compound’s reactivity, solubility, and applications in pharmaceuticals and agrochemicals.

Properties

CAS No. |

90945-15-6 |

|---|---|

Molecular Formula |

C10H14ClNO2S |

Molecular Weight |

247.74 g/mol |

IUPAC Name |

4-(diethylamino)benzenesulfonyl chloride |

InChI |

InChI=1S/C10H14ClNO2S/c1-3-12(4-2)9-5-7-10(8-6-9)15(11,13)14/h5-8H,3-4H2,1-2H3 |

InChI Key |

USMOFKMCIDJIBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Sulfonyl Chlorides

*Calculated based on substituent addition to benzene sulfonyl chloride (C₆H₅ClO₂S, MW 176.62).

Key Observations:

- Electronic Effects : Electron-donating groups (e.g., -N(CH₂CH₃)₂) decrease the electrophilicity of the sulfonyl chloride, reducing its reactivity in nucleophilic substitution reactions compared to electron-withdrawing substituents (e.g., -Cl, -COCH₃) .

- Steric Hindrance: Bulky substituents like diethylamino may slow reaction kinetics due to steric shielding of the sulfonyl chloride group .

- Melting Points : Compounds with halogen substituents (e.g., 4-chloro derivatives) exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

Research Findings and Trends

Recent studies emphasize tailoring sulfonyl chlorides for targeted applications:

- Electron-Donating Groups: Used to modulate drug solubility and bioavailability (e.g., diethylamino derivatives in prodrug design) .

- Hybrid Derivatives : Compounds like (2,4-dichlorophenyl)methanesulfonyl chloride () combine multiple substituents for enhanced reactivity in agrochemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.